(5-Fluoro-3-methylpyridin-2-YL)methanamine
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Overview
Description
(5-Fluoro-3-methylpyridin-2-YL)methanamine is a chemical compound with the molecular formula C7H9FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom and a methyl group on the pyridine ring, along with a methanamine group, makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-3-methylpyridin-2-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-3-methylpyridine.
Nucleophilic Substitution: The 5-fluoro-3-methylpyridine undergoes nucleophilic substitution with a suitable amine source, such as methanamine, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is typically maintained between 50-100°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. The final product is purified using techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(5-Fluoro-3-methylpyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Fluoro-3-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methanamine group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
(5-Fluoropyridin-3-yl)methanamine: Similar structure but lacks the methyl group.
(5-Methylpyridin-2-yl)methanamine: Similar structure but lacks the fluorine atom.
Uniqueness:
- The presence of both the fluorine atom and the methyl group in (5-Fluoro-3-methylpyridin-2-YL)methanamine makes it unique. The fluorine atom enhances its reactivity and potential biological activity, while the methyl group influences its chemical properties and stability.
Properties
CAS No. |
886365-60-2 |
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Molecular Formula |
C7H9FN2 |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,3,9H2,1H3 |
InChI Key |
SBZUVOUQFLIBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CN)F |
Origin of Product |
United States |
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